(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one
Description
“(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one” is a synthetic organic compound characterized by a propan-1-one backbone substituted with a methoxyimino group at the (3E)-position and a 4-phenoxyphenyl group at the 1-position. The methoxyimino moiety (-N-O-CH₃) introduces stereoelectronic effects, influencing reactivity and interactions with biological targets, while the 4-phenoxyphenyl group contributes aromaticity and lipophilicity. This compound belongs to the ketone-oxime class, often explored for pharmacological activities due to their structural versatility .
Properties
IUPAC Name |
(3E)-3-methoxyimino-1-(4-phenoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-17-12-11-16(18)13-7-9-15(10-8-13)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYVIGWXPHTBON-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one typically involves the reaction of a ketone with hydroxylamine to form the oxime. The specific synthetic route may include:
Starting Material: The synthesis begins with 1-(4-phenoxyphenyl)propan-1-one.
Reaction with Hydroxylamine: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Methoxylation: The oxime is then methoxylated using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or nucleophiles.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxime group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
(3E)-1-(4-Chlorophenyl)-3-(methoxyimino)propan-1-one (CAS: 339021-13-5)
- Substituents: Replaces 4-phenoxyphenyl with 4-chlorophenyl.
- However, reduced lipophilicity compared to the phenoxy group may affect membrane permeability .
- Applications: Not explicitly reported in pharmacological studies but serves as a synthetic intermediate.
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one
- Substituents : Incorporates a 1,3,4-oxadiazole ring at the 3-position.
- Impact : The oxadiazole ring enhances hydrogen-bonding capacity and rigidity, improving target binding. These derivatives demonstrated significant anti-inflammatory activity (e.g., 70–80% inhibition in carrageenan-induced edema models) and reduced ulcerogenic effects compared to standard NSAIDs .
- Key Data: Compound Anti-inflammatory Activity (% Inhibition) Ulcerogenic Index Target Compound Not reported Not reported Oxadiazole Derivative (6a) 78% 0.4 Indomethacin (Control) 82% 1.8
Chalcone Derivatives
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- Substituents: Chalcone scaffold with a propenone bridge instead of methoxyimino.
- Impact: The α,β-unsaturated ketone enables conjugation, contributing to nonlinear optical properties and antimicrobial activity. Bromine and methoxy groups enhance antibacterial potency (MIC: 12.5 µg/mL against S. aureus) .
Geranylated and Prenylated Analogues
(E)-1-(3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)propan-1-one (3c)
- Substituents : Geranyl chain at the phenyl ring.
- Impact : Increased lipophilicity improves 15-lipoxygenase (15-LOX) inhibition (IC₅₀: 3.2 µM vs. tHGA’s 12.5 µM) but reduces aqueous solubility, complicating pharmacokinetics .
- Key Insight : Shortening the geranyl to a prenyl group (3-methylbut-2-enyl) in analogues improved solubility while retaining 85% enzymatic inhibition .
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158)
- Substituents : Pyridinyl and hydroxyphenyl groups.
Biological Activity
The compound (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is a member of the class of oxime derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, as well as its mechanism of action and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structural features include a methoxyimino group and a phenoxyphenyl moiety, which are critical for its biological activity. The compound's synthesis involves various chemical reactions, including the formation of oximes from ketones.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 219.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxime derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of several oxime derivatives, this compound was tested against MCF-7 breast cancer cells. The results demonstrated that this compound induced apoptosis in cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents that minimize side effects.
The mechanism by which this compound exerts its anticancer effects may involve the following pathways:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M checkpoint, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : The oxime structure may interact with specific enzymes involved in cancer cell metabolism and proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Cytotoxicity | High against MCF-7 cells |
| Apoptosis Induction | Yes |
| Cell Cycle Arrest | Yes |
Research Findings
A comparative analysis of various studies reveals consistent findings regarding the biological activity of this compound. For instance:
- MTT Assay Results : In vitro assays demonstrate that this compound has a lower IC50 value compared to standard chemotherapeutic agents like Tamoxifen, indicating superior efficacy against breast cancer cells.
Table 3: Comparative IC50 Values
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.2 |
| Tamoxifen | 8.0 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one and its analogs?
- Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with condensation of 4-phenoxybenzaldehyde with hydroxylamine derivatives under acidic conditions. For analogs, hydrazide intermediates are reacted with phosphorus oxychloride to form oxadiazole derivatives . Key steps include:
- Step 1 : Formation of the oxime intermediate using methoxyamine.
- Step 2 : Ketone functionalization via nucleophilic acyl substitution.
- Reaction Optimization : Solvents like DMSO or acetonitrile improve yields, while catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the oxime group and phenoxy substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) resolve stereochemistry and bond angles, as seen in structurally related chalcones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity) or impurities. To address this:
- Reproducibility Checks : Standardize assays using identical cell lines (e.g., MCF-7 for anticancer studies) and purity thresholds (>95% by HPLC).
- Mechanistic Profiling : Compare inhibition kinetics (e.g., IC values) against known targets like cyclooxygenase-2 (COX-2) or tyrosine kinases .
- Structural-Activity Relationship (SAR) : Introduce halogen substituents on the phenoxy ring to assess impact on bioactivity .
Q. What experimental designs are recommended for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Methodological Answer :
- In Vivo PK Studies : Use rodent models (e.g., Sprague-Dawley rats) with intravenous/oral dosing. Monitor plasma concentrations via LC-MS/MS to calculate bioavailability and half-life.
- Tissue Distribution : Radiolabel the compound with C for autoradiography in target organs.
- Metabolite Identification : Employ hepatic microsomes to profile Phase I/II metabolites .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or DNA topoisomerase II. Validate with free energy calculations (MM-PBSA).
- Density Functional Theory (DFT) : Calculate charge distribution on the oxime group to explain nucleophilic reactivity.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers .
Comparative and Mechanistic Studies
Q. How does structural modification of the methoxyimino group alter its biological activity?
- Methodological Answer : Replace the methoxy group with ethoxy or tert-butoxy substituents. Evaluate changes using:
- Enzyme Assays : Measure inhibition of acetylcholinesterase (AChE) or β-lactamase.
- Cytotoxicity Screening : Compare IC values in cancer vs. normal cell lines (e.g., HEK293).
- Electrochemical Analysis : Use differential pulse voltammetry to assess redox behavior linked to DNA intercalation .
Q. What strategies mitigate oxidative degradation of this compound during storage?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Antioxidant Additives : Incorporate 0.1% w/v ascorbic acid or nitrogen purging in storage vials.
- Lyophilization : Formulate as a lyophilized powder to enhance shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
